

# History and development of Gadobutrol for scientific use

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An In-depth Technical Guide to the History and Development of **Gadobutrol** for Scientific Use

## Introduction

**Gadobutrol** is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1][2] Marketed under the brand names Gadavist® and Gadovist®, among others, it is distinguished by its unique 1.0 molar concentration, which is twice that of many other GBCAs.[3][4] This higher concentration, coupled with its high T1 relaxivity, allows for a smaller injection volume and contributes to improved image enhancement.[2][3][4] This guide provides a comprehensive overview of the history, development, and scientific principles of **Gadobutrol** for researchers, scientists, and drug development professionals.

## History and Regulatory Milestones

Developed by Bayer, **Gadobutrol** (also known as Gd-DO3A-butrol) has undergone extensive clinical evaluation leading to its approval for various indications worldwide.[5] It was first approved for clinical use in 1998.[6] In the United States, the Food and Drug Administration (FDA) first approved Gadavist in March 2011 for MRI of the central nervous system (CNS).[5][7][8] Subsequent approvals expanded its use to include:

- 2015: The first contrast agent approved for use in children under the age of 2 years.[5][7]

- 2016: Approved for use in contrast-enhanced magnetic resonance angiography (CE-MRA) of supra-aortic arteries.[5][8]
- 2019: Became the first contrast agent approved for cardiac MR to assess myocardial perfusion and late gadolinium enhancement in adults with known or suspected coronary artery disease.[9]

These approvals were based on the findings of numerous clinical studies, including 43 that had primarily taken place in Asia and the European Union, in addition to several Phase II and Phase III trials conducted in the United States.[5]

## Physicochemical Properties

**Gadobutrol**'s distinct physicochemical profile is central to its efficacy as a contrast agent. It is a highly water-soluble and hydrophilic molecule.[3] The gadolinium ion ( $Gd^{3+}$ ) is tightly bound within a macrocyclic chelate, dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol), which provides high thermodynamic and kinetic stability, minimizing the release of toxic free  $Gd^{3+}$  ions.[1][3]

Property	Value	Reference
Molecular Formula	$C_{18}H_{31}GdN_4O_9$	[10]
Molecular Weight	604.72 g/mol	[10]
Concentration	1.0 mmol/mL (1.0 M)	[3][11]
Osmolality (37°C)	1603 mOsm/kg $H_2O$	[11]
Viscosity (37°C)	4.96 mPa·s	[11][12]
Partition Coefficient (n-butanol/buffer, pH 7.6)	-0.006	[12]

## Mechanism of Action

**Gadobutrol** is a paramagnetic contrast agent.[5][13] The gadolinium ion possesses seven unpaired electrons, making it highly paramagnetic.[13] When placed in an external magnetic field, such as that of an MRI scanner, **Gadobutrol** shortens the T1 (spin-lattice) and T2 (spin-

spin) relaxation times of adjacent water protons.[1][5][10][11] This effect increases the signal intensity of tissues where the agent accumulates, leading to enhanced contrast on T1-weighted images.[1][11] The contrast-enhancing effect is primarily due to the shortening of the T1 relaxation time.[11]

Diagram illustrating the mechanism of action of **Gadobutrol** in MRI.

## Pharmacokinetics

Following intravenous administration, **Gadobutrol** exhibits dose-proportional pharmacokinetics and is rapidly distributed into the extracellular space.[3][11] It shows minimal binding to plasma proteins and does not cross the intact blood-brain barrier.[3][11][14] **Gadobutrol** is not metabolized and is excreted unchanged, primarily via the kidneys through glomerular filtration.[3][11]

Parameter	Value	Reference
Plasma Concentration (0.1 mmol/kg dose)	0.59 mmol/L at 2 min post-injection 0.3 mmol/L at 60 min post-injection	[1][11]
Protein Binding	Negligible	[1][12]
Elimination Half-Life (Healthy Subjects)	1.81 hours (mean)	[3][11]
Elimination Half-Life (Mild to Moderate Renal Impairment)	5.8 ± 2.4 hours	[11]
Elimination Half-Life (Severe Renal Impairment)	17.6 ± 6.2 hours	[11]
Excretion	> 90% eliminated in urine within 12 hours	[3][11]

## Relaxivity

Relaxivity is a measure of a contrast agent's ability to shorten the relaxation times of water protons and is a key determinant of its efficacy. **Gadobutrol** exhibits higher T1 relaxivity

compared to many other macrocyclic GBCAs.[2][15][16]

Magnetic Field Strength	T1 Relaxivity ( $r_1$ ) (L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) in Human Plasma	T2 Relaxivity ( $r_2$ ) (L·mmol <sup>-1</sup> ·s <sup>-1</sup> ) in Human Plasma	Reference
0.2 T	5.5 ± 0.3	10.1 ± 0.3	[12]
1.5 T	4.7 ± 0.2	6.8 ± 0.2	[12]
3.0 T	3.6 ± 0.2	6.3 ± 0.3	[12]

## Preclinical and Clinical Development

### Chemical Synthesis

The synthesis of **Gadobutrol** involves a multi-step process. One preferred method involves reacting 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride with chloroacetic acid.[12] The resulting ligand, butrol, is then complexed with gadolinium oxide in water to form **Gadobutrol**. [12] The final product is a racemic mixture. [12]



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Simplified workflow for the chemical synthesis of **Gadobutrol**.

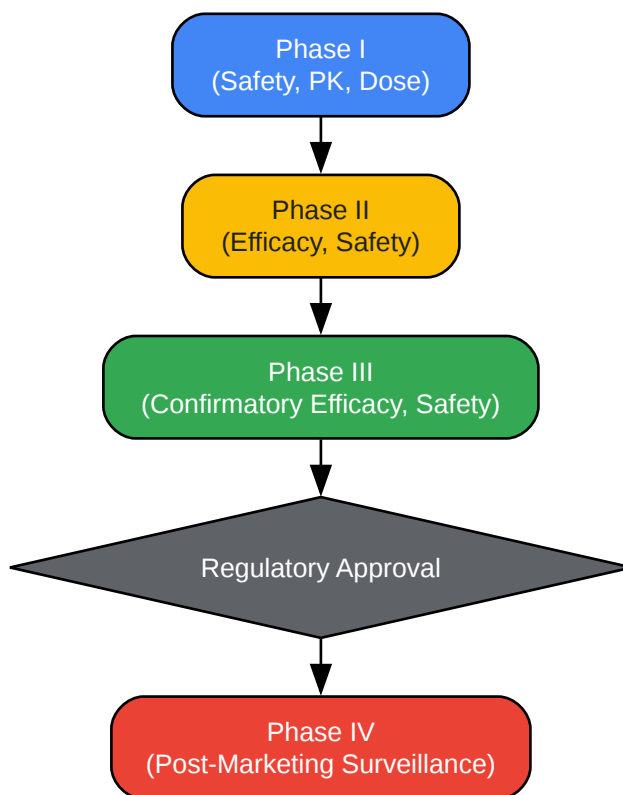
### Preclinical Studies

Before human trials, **Gadobutrol** was evaluated in various animal models. Studies in rats demonstrated its effectiveness in providing contrast enhancement for MRI in conditions such as glioma, brain ischemia, and hepatocellular carcinoma.[12] These studies also confirmed that **Gadobutrol** does not penetrate the intact blood-brain barrier.[11][14]

### Clinical Trials

**Gadobutrol**'s development program involved extensive clinical trials across Phases I to IV, enrolling thousands of patients worldwide to evaluate its safety and efficacy for various indications.[6][17]

- Phase I: These trials focused on pharmacokinetics, safety, and tolerability in healthy volunteers and special populations, such as children and patients with renal impairment.[5][18][19]
- Phase II & III: These larger, often multicenter and randomized trials, were designed to assess the diagnostic efficacy and safety of **Gadobutrol** for specific indications like CNS lesions, MRA, and breast cancer detection.[3][5][15][20] Many studies used other GBCAs, such as gadopentetate dimeglumine and gadoteridol, as comparators.[3][15]
- Phase IV & Post-Marketing Surveillance: Ongoing monitoring of **Gadobutrol**'s safety in a real-world setting after market approval.[6][17] Data from over 100 million administrations have confirmed its favorable safety profile.[6]



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The sequential phases of **Gadobutrol**'s clinical development.

## Experimental Protocols: Example from a Phase III CNS Study

To illustrate the rigorous testing **Gadobutrol** underwent, the following is a representative methodology from a Phase III, multicenter, double-blind, randomized, comparator study evaluating its use in CNS imaging.[\[15\]](#)

- Study Design: An intra-individual crossover design was used, where each patient received both **Gadobutrol** and the comparator agent (gadoteridol) in a randomized order, separated by a specific time interval.[\[15\]](#) This design minimizes patient population variability.[\[15\]](#)
- Patient Population: The study enrolled adult patients referred for a contrast-enhanced MRI of the CNS.[\[5\]](#)[\[15\]](#)
- Intervention:
  - Dosage: A standard dose of 0.1 mmol/kg body weight for both **Gadobutrol** and the comparator was administered.[\[15\]](#)
  - Administration: The contrast agent was given as a single intravenous bolus injection, followed by a saline flush.[\[17\]](#)
- Imaging Protocol:
  - An unenhanced MRI scan was performed first.
  - This was followed by the administration of the contrast agent and subsequent T1-weighted enhanced scans.
- Efficacy Endpoints: The primary efficacy variables were evaluated by blinded readers and included assessments of:[\[15\]](#)[\[20\]](#)
  - Lesion contrast-enhancement
  - Lesion border delineation

- Lesion internal morphology
- Sensitivity and accuracy for detecting malignant disease
- Safety Assessments: Safety was monitored through the recording of all adverse events, vital signs, and laboratory tests from the time of administration up to a follow-up period (e.g., 24 hours to 7 days).

Workflow of a typical Phase III clinical trial for **Gadobutrol** in CNS imaging.

## Safety and Tolerability

**Gadobutrol** is generally well-tolerated.[17] Across 42 clinical trials involving 6,809 patients, the incidence of drug-related adverse events was 3.5%.[17] The most common adverse reactions are mild and transient, including headache, nausea, injection site reactions, and dysgeusia (altered taste).

A significant safety consideration for all GBCAs is the risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition occurring in patients with impaired drug elimination, particularly those with severe kidney disease.[5] Due to its macrocyclic structure, which provides high stability, **Gadobutrol** is classified as a low-risk agent for NSF.[3]

## Conclusion

**Gadobutrol**'s development represents a significant advancement in MRI contrast agents. Its unique 1.0 M formulation, high relaxivity, and stable macrocyclic structure provide a robust and effective tool for diagnostic imaging across a wide range of clinical applications.[2] Extensive preclinical and clinical research has established a well-characterized efficacy and safety profile, making it a cornerstone of modern contrast-enhanced MRI.[6]

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